5-Chloro-1-naphthoic acid

Beschreibung

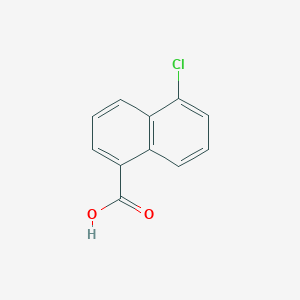

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDMBASSDNQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359082 | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-52-5 | |

| Record name | 5-Chloro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Contextual Perspectives on Naphthoic Acids Research

Early Investigations into Naphthoic Acid Chemistry

The story of naphthoic acids begins with their parent hydrocarbon, naphthalene (B1677914) (C₁₀H₈). Isolated from coal tar in the early 19th century, its bicyclic aromatic structure became a subject of intense investigation. Soon after, chemists began to explore its reactivity and create a variety of derivatives.

Naphthoic acids, specifically naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid, were among the earlier derivatives to be studied. Naphthalene-2-carboxylic acid, for example, was discovered in the 19th century and played a role in the foundational development of aromatic compound chemistry solubilityofthings.com. Early preparative methods were often harsh and low-yielding. These included the hydrolysis of α-naphthyl cyanide (1-cyanonaphthalene) and the oxidation of alkylnaphthalenes, such as converting methylnaphthalene into the corresponding carboxylic acid using strong oxidizing agents like potassium hypochlorite (B82951) orgsyn.org. Another early method involved the fusion of sodium α-naphthalenesulfonate with sodium formate (B1220265) orgsyn.org. These initial explorations laid the groundwork for understanding the chemical behavior of the naphthalene nucleus and its functionalization.

Below is a table comparing the fundamental properties of the two primary naphthoic acid isomers.

| Property | 1-Naphthoic Acid | 2-Naphthoic Acid |

| IUPAC Name | Naphthalene-1-carboxylic acid | Naphthalene-2-carboxylic acid |

| CAS Number | 86-55-5 wikipedia.org | 93-09-4 solubilityofthings.com |

| Chemical Formula | C₁₁H₈O₂ wikipedia.org | C₁₁H₈O₂ solubilityofthings.com |

| Molar Mass | 172.18 g/mol sigmaaldrich.com | 172.19 g/mol solubilityofthings.com |

| Appearance | White solid wikipedia.org | White to pale yellow crystalline solid solubilityofthings.com |

| Melting Point | 157-161 °C orgsyn.orgsigmaaldrich.com | 185 °C solubilityofthings.com |

| Boiling Point | 300 °C sigmaaldrich.com | 300 °C solubilityofthings.com |

Evolution of Synthetic Methodologies for Naphthalene Carboxylic Acids

The methods for synthesizing naphthalene carboxylic acids have evolved significantly, moving from rudimentary, often inefficient processes to highly specific and catalyzed reactions.

Early Methods: Initial syntheses relied on vigorous oxidation reactions. Traditional technologies used heavy metal catalysts like cobalt or manganese salts to oxidize 1-methylnaphthalene (B46632) at high temperatures (100-250°C) and pressures google.com. Another classic approach was the hydrolysis of naphthyl nitriles, which were themselves prepared from naphthalenesulfonates orgsyn.org.

The Grignard Reaction: A major advancement was the application of the Grignard reaction. A well-established procedure involves preparing α-naphthylmagnesium bromide from α-bromonaphthalene and magnesium, followed by carboxylation using carbon dioxide (either gaseous or solid) to yield α-naphthoic acid (1-naphthoic acid) orgsyn.orgwikipedia.org. This method offered a more reliable and higher-yielding route compared to earlier techniques orgsyn.org.

Modern Catalytic and Oxidation Methods: More recent decades have seen the development of sophisticated synthetic routes. A patented process describes the oxidation of alkyl-substituted tetrahydronaphthalenes using nitrogen dioxide (NO₂) in the presence of selenium dioxide (SeO₂) to produce the corresponding naphthalene carboxylic acid google.com. This method achieves a simultaneous dehydrogenation of the saturated ring and oxidation of the alkyl group google.com. Other modern approaches include:

Rhodium-Catalyzed Reactions: 1-Naphthoic acid can be used as a reactant to prepare other complex molecules like perinaphthenones through dehydrative annulation with alkynes, using a rhodium catalyst sigmaaldrich.com.

Direct Carboxylation: A method has been developed for synthesizing 1-naphthoic acid directly from naphthalene and carbon dioxide using a catalyst system, such as aluminum chloride in a carbon disulfide solvent, under pressure google.com.

Oxidation of Acetylnaphthalenes: A newer procedure involves the oxidation of 1-acetonaphthone in the presence of iodine and tert-butyl hydroperoxide to produce 1-naphthoic acid in high yield chemicalbook.com.

This progression reflects a drive towards greater efficiency, milder reaction conditions, and reduced environmental impact.

Development of Structure-Activity Relationship Concepts in Naphthalene Systems

The concept of Structure-Activity Relationships (SAR) is central to modern medicinal chemistry and materials science. It posits that the biological activity or physical properties of a chemical compound are directly related to its molecular structure. The naphthalene scaffold has been a versatile platform for developing and testing SAR concepts mdpi.com.

Researchers have systematically modified the naphthalene core with various functional groups to observe how these changes affect biological outcomes. For example, a study of 22 different naphthalene derivatives revealed that biological activity could be quantitatively modeled using parameters that describe the substituents' properties, such as hydrogen acceptance, hydrophobicity, and electronic effects nih.gov. The analysis showed that these parameters could account for 85% of the variation in biological response, with hydrophobicity and hydrogen acceptance being the most critical factors nih.gov.

These SAR principles have guided the synthesis of numerous naphthalene-based compounds with specific therapeutic goals:

Antimicrobial Agents: Several FDA-approved antimicrobial drugs, such as naftifine (B1207962) and terbinafine, are naphthalene derivatives mdpi.com. The development of new dihydroxynaphthalene-derived compounds has been driven by SAR insights to enhance their activity against planktonic cells and biofilms mdpi.com.

Anticancer Agents: Naphthalene diimides have been explored as G-quadruplex ligands for anticancer and antiparasitic applications nih.gov. Studies involve modifying parts of the molecule, such as spacer length and cationic groups, to optimize activity and selectivity against cancer cells or parasites like Trypanosoma brucei nih.gov. Similarly, novel naphthoquinone amides have been synthesized and tested, with their potency against specific cancer cell lines linked to their unique structures nih.gov.

p53 Independent Anticancer Action: In one extensive study, a library of 116 1-hydroxynaphthalene-2-carboxanilides was synthesized to act as anticancer agents, specifically targeting colon carcinoma cells that lack the p53 tumor suppressor gene nih.gov. This research exemplifies a targeted approach where the naphthalene scaffold is systematically decorated with different aniline (B41778) fragments to find structures with optimal activity against a specific cellular background nih.gov.

The development of SAR in naphthalene systems demonstrates a shift from serendipitous discovery to rational drug design, where understanding the interplay between molecular structure and biological function allows for the creation of more potent and selective agents. The addition of a chloro group to the 1-naphthoic acid backbone, creating 5-Chloro-1-naphthoic acid, is a direct result of this strategic chemical exploration.

Chemical Reactivity and Transformation Pathways of 5 Chloro 1 Naphthoic Acid

Decarboxylation Pathways

The decarboxylation of 5-Chloro-1-naphthoic acid, the process involving the removal of the carboxyl group (-COOH) and its replacement with a hydrogen atom, is a significant transformation pathway. This reaction can be initiated through various means, including thermal energy, catalytic action, or photochemical induction. The reactivity and the specific pathway followed are influenced by factors such as the nature of the substituents on the aromatic ring, the reaction conditions, and the presence of catalysts.

Research into the decarboxylation of aromatic carboxylic acids, including derivatives of naphthoic acid, has outlined several potential mechanisms. These generally involve either the direct thermal expulsion of carbon dioxide, often at high temperatures, or catalyzed pathways that operate under milder conditions. The presence of the chloro substituent on the naphthalene (B1677914) ring can influence the electronic properties of the acid and, consequently, its reactivity in decarboxylation reactions.

Thermal decarboxylation of aromatic acids typically requires high temperatures and can be influenced by the solvent and the presence of acidic or basic promoters. Studies on related compounds, such as nitrobenzoic acids, have shown that the mechanism can vary depending on the position of the substituent. For instance, the decarboxylation of meta- and para-nitrobenzoic acids in solvents like glycerol (B35011) and aniline (B41778) follows a first-order rate law, suggesting a unimolecular mechanism where the rate-determining step involves the formation of an aryl anion intermediate (S_E1 mechanism). oup.com The rate of this reaction is generally faster in more basic solvents. oup.com

In contrast, ortho-substituted isomers can exhibit different mechanisms due to steric and electronic interactions. oup.com For this compound, the chloro group is not in the ortho position to the carboxylic acid, suggesting that its thermal decarboxylation might follow a pathway similar to meta- or para-substituted acids. Under hydrothermal conditions, the decarboxylation of naphthoic acid has been observed to be accompanied by the formation of coupling products like binaphthyl, indicating the involvement of radical intermediates. nist.gov

Catalytic systems offer an alternative to the harsh conditions of thermal decarboxylation. Various metal oxides and zeolites have been shown to effectively catalyze the decarboxylation of naphthenic acids, a class of compounds that includes aromatic carboxylic acids. For example, catalysts like silver(I) oxide (Ag₂O) have demonstrated high efficacy in the decarboxylation of naphthoic acid at temperatures around 300°C. doe.gov Similarly, HZSM-5 zeolite catalysts have achieved high removal rates of naphthenic acids, with efficiency increasing with temperature. mdpi.com The proposed mechanism for zeolite catalysis involves protonation of the carboxylic acid's oxygen atoms by Brønsted acid sites or interaction with Lewis acid sites, both of which facilitate the cleavage of the C-C bond. mdpi.com

The following table summarizes the catalytic activity of various metal oxides in the decarboxylation of a model naphthenic acid, which provides insight into potential catalysts for this compound.

| Catalyst | Temperature (°C) | Acid Conversion (%) |

| Ag₂O | 300 | 93.9 |

| MnO₂ | 300 | High |

| CuO | 300 | High |

| PbO₂ | 300 | High |

| Fe₂O₃ | 300 | Low |

| Data derived from studies on model naphthenic acid compounds. doe.gov |

Furthermore, palladium-catalyzed decarboxylation represents a mild and efficient method for aromatic acids. These reactions often proceed through the formation of an aryl-palladium intermediate, which is then protonated to yield the decarboxylated product. rsc.org

Photochemical methods, particularly those involving photoredox catalysis, provide another route for the decarboxylation of aryl carboxylic acids. These reactions can often be performed at room temperature under visible light irradiation. The general mechanism involves the formation of a carboxylate complex with a photocatalyst, such as a copper(II) species. osaka-u.ac.jp Upon photo-induced homolysis of the metal-carboxylate bond, a carboxyl radical is formed, which rapidly loses CO₂ to generate an aryl radical. osaka-u.ac.jp This aryl radical can then be trapped by a hydrogen atom source to give the final decarboxylated product.

While this method is often employed for decarboxylative functionalization (e.g., halogenation), the generation of the key aryl radical intermediate is the crucial first step shared with a simple decarboxylation (protodecarboxylation). osaka-u.ac.jpprinceton.eduosti.gov The efficiency of these reactions can be high for a broad range of substrates, including those with electron-withdrawing and electron-donating groups. princeton.eduosti.gov

The table below outlines kinetic data for the thermal decarboxylation of substituted nitrobenzoic acids in different solvents, illustrating the influence of substituent position and solvent on reaction rates. This data serves as an analogue to understand the potential behavior of this compound.

| Compound | Solvent | Temperature (°C) | Rate Constant (k x 10⁴ s⁻¹) | Activation Energy (kcal/mol) |

| m-Nitrobenzoic Acid | Glycerol | 230 | 1.15 | 39.5 |

| p-Nitrobenzoic Acid | Glycerol | 230 | 1.05 | 43.1 |

| m-Nitrobenzoic Acid | Aniline | 130 | 4.86 | 30.1 |

| p-Nitrobenzoic Acid | Aniline | 130 | 3.32 | 31.2 |

| Data from the thermal decarboxylation study of nitrobenzoic acids. oup.com |

Spectroscopic and Advanced Structural Elucidation of 5 Chloro 1 Naphthoic Acid

X-ray Diffraction Analysis for Solid-State Structure

In a study focused on the synthesis of a protective group, the potassium salt of 5-chloro-8-nitro-1-naphthoic acid was crystallized and analyzed using X-ray diffraction. nih.govacs.org The analysis of these high-quality crystals revealed significant steric strain between the substituents at the C-1 (carboxyl) and C-8 (nitro) positions, a phenomenon characteristic of peri-substituted naphthalenes. nih.govacs.org This steric hindrance forces the substituents out of the plane of the naphthalene (B1677914) ring. nih.govacs.org

The key structural features are detailed in the table below, derived from the crystallographic data of the potassium salt of 5-chloro-8-nitro-1-naphthoic acid.

| Structural Feature | Observation | Source |

| Molecular Conformation | Non-planar | nih.govacs.org |

| Substituent Orientation | The C-1 carboxyl and C-8 nitro groups are twisted from the naphthalene plane. | nih.govacs.org |

| Torsion Angles | The torsion angles involving the peri substituents are in the range of 40°–48°. | nih.govacs.org |

| Steric Interaction | Strong steric interaction is observed between the C-1 and C-8 substituents. | nih.govacs.org |

These findings demonstrate that the substitution pattern significantly distorts the molecule from planarity. nih.govacs.org A similar out-of-plane arrangement was observed in the X-ray structure of an amide derivative, where the nitro and amide groups were also twisted from the naphthalene ring plane. nih.govacs.org Although the 8-nitro group introduces considerable steric strain, the data strongly suggests that 5-chloro-1-naphthoic acid would also exhibit some degree of non-planarity due to the interaction between the chloro and carboxyl groups, albeit less pronounced than in the 1,8-disubstituted analogue.

Fluorescence Spectroscopy and Solubilization Studies of Naphthoic Acids

The fluorescence properties of naphthoic acids are of significant interest for their application as molecular probes and in materials science. nih.govchemicalbook.com Studies on the parent compound, 1-naphthoic acid, provide a foundational understanding of the spectroscopic behavior that can be extrapolated to its chloro-derivative.

A spectrofluorimetric study of 1-naphthoic acid revealed its fluorescence characteristics and the profound effect of the local environment, particularly in micellar surfactant solutions. This research is crucial for understanding how hydrophobic compounds like naphthoic acids can be solubilized in aqueous environments, a key factor in pharmaceutical formulations.

The fluorescence behavior of 1-naphthoic acid is summarized below:

| Condition | Observation | Source |

| Solvent | Methanolic Solution | |

| Excitation Maximum (λex) | 295 nm | |

| Emission Maximum (λem) | 370 nm |

The solubilization of 1-naphthoic acid in different types of surfactant micelles significantly alters its fluorescence intensity, indicating changes in the quantum efficiency of the molecule.

| Surfactant Type | Effect on Fluorescence Intensity | Wavelength Shift | Source |

| Nonionic (e.g., Triton X-100) | Significant enhancement | 5–15 nm red shift | |

| Anionic | Initial decrease, then enhancement with further addition | Not specified | |

| Cationic | Initial enhancement, then gradual decrease with further addition | 5 nm blue shift |

The enhancement of fluorescence intensity in micellar media is attributed to the solubilization of the hydrophobic 1-naphthoic acid molecules within the micellar core, which provides a non-polar microenvironment, thereby increasing the fluorescence quantum yield. The absorption spectra, however, are less affected, suggesting that the ground state of the molecule is not significantly altered by the surfactants.

While specific fluorescence data for this compound is not detailed, it is known that substituents on the naphthalene ring can modulate the electronic and, consequently, the fluorescence properties. The chlorine atom, being an electron-withdrawing group, would be expected to influence the energy of the excited states and potentially shift the excitation and emission wavelengths compared to the unsubstituted 1-naphthoic acid. Further research is needed to quantify these effects for this compound specifically.

Computational and Theoretical Investigations of 5 Chloro 1 Naphthoic Acid and Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For naphthoic acid derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, provide a detailed understanding of their molecular characteristics. researchgate.net

Geometry Optimization and Energy Calculations

The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation. For substituted naphthoic acids, this process reveals how substituents influence bond lengths, bond angles, and dihedral angles. researchgate.net The total energy, binding energy, and other thermodynamic parameters are also calculated to assess the stability of the molecule. researchgate.netsciencepg.com The presence of the chloro group at the 5-position and the carboxylic acid group at the 1-position of the naphthalene (B1677914) ring introduces specific electronic and steric effects that dictate the final optimized geometry.

Table 1: Illustrative Optimized Geometrical Parameters for Substituted Naphthoic Acids

| Parameter | Naphthoic Acid | o-Chloro Naphthoic Acid | o-Ethoxy Naphthoic Acid |

|---|---|---|---|

| C11-C10 Bond Length (Å) | 1.540 | 1.359 | 1.540 |

| C11-O12 Bond Length (Å) | 1.258 | 1.199 | 1.258 |

| C-Substituent Bond Length (Å) | - | 1.813 (C-Cl) | 1.430 (C-O) |

| C11-O13 Bond Length (Å) | 1.430 | 1.359 | 1.430 |

Note: Data is illustrative based on findings for ortho-substituted naphthoic acids and serves to represent the type of data obtained from geometry optimization studies. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of 5-Chloro-1-naphthoic acid are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this analysis. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netsciencepg.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would indicate regions of negative potential, likely around the electronegative oxygen atoms of the carboxylic acid and the chlorine atom, which are susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms. researchgate.net

Table 2: Illustrative Electronic Properties of Substituted Naphthoic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Naphthoic Acid | - | - | - | 4.80 |

| o-Chloro Naphthoic Acid | - | - | - | 4.20 |

| o-Nitro Naphthoic Acid | - | - | - | 4.14 |

Note: This table presents illustrative data based on general findings for substituted naphthoic acids to demonstrate the outputs of electronic structure analysis. researchgate.net

Conformational Analysis and Rotational Barriers

The rotational barrier of the carboxylic acid group relative to the naphthalene ring is a significant factor in the conformational flexibility of this compound. Computational studies can quantify the energy required for this rotation, which is influenced by the steric and electronic effects of the peri-substituents. sciencepg.com The presence of the chloro group at the 5-position can influence the rotational barrier of the carboxylic acid group at the 1-position due to steric hindrance and electronic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural requirements for a particular biological effect.

Correlation of Structural Descriptors with Activity

In QSAR models for derivatives of naphthoic acid, various molecular descriptors are correlated with biological activities such as anti-HIV or antimalarial properties. researchgate.netnih.gov These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net For this compound and its analogs, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors, by correlating their structural features with experimentally determined inhibitory concentrations. nih.gov

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be employed to investigate its potential to inhibit specific enzymes. For instance, derivatives of naphthoic acid have been studied as inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase and KRAS-G12D. nih.govnih.gov A docking study would involve placing this compound into the active site of a target protein and calculating a scoring function to estimate the binding energy. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Theoretical Predictions of Reactivity Descriptors

Theoretical and computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. researchgate.netscience.gov For this compound and its derivatives, these methods are instrumental in predicting their chemical behavior by calculating a series of quantum chemical descriptors. ajpchem.orgsciencepublishinggroup.com These descriptors, derived from the foundational principles of frontier molecular orbital (FMO) theory, help in quantifying a molecule's stability, polarizability, and propensity to engage in chemical reactions. researchgate.net

The core of FMO theory lies in the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity. researchgate.netekb.eg A smaller energy gap generally signifies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Building on these orbital energies, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity profile. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." researchgate.netsci-hub.box

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction. researchgate.net

Chemical Potential (μ): Represents the "escaping tendency" of electrons from an equilibrium system (μ = -(IP + EA) / 2). nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment (ω = μ² / 2η). researchgate.net

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, valuable insights can be drawn from computational analyses of its isomers and other substituted naphthoic acids. researchgate.net A comprehensive study on various ortho-substituted 1-naphthoic acids using the DFT method with the B3LYP functional and 6-31G basis sets provides a clear example of how substituents influence these reactivity descriptors. researchgate.netresearchgate.net

The data for o-Chloro-1-naphthoic acid, an isomer of the target compound, reveals the significant electronic impact of the chlorine substituent. researchgate.net Compared to the unsubstituted 1-naphthoic acid, the chloro-derivative exhibits distinct values for its reactivity descriptors, highlighting its unique chemical nature. researchgate.net The analysis of such derivatives provides a robust framework for understanding the electronic effects that a chloro-substituent, regardless of its position, imparts on the naphthoic acid core structure. These substitutions are known to play a major role in influencing the reactivity and biological activity of aromatic compounds. sciencepublishinggroup.comresearchgate.net

The following table, derived from a computational study on ortho-substituted 1-naphthoic acids, illustrates these theoretical predictions. researchgate.net

Biological Activities and Mechanistic Pathways of Naphthoic Acid Derivatives, Including 5 Chloro 1 Naphthoic Acid

Auxin Mimicry and Plant Growth Regulation

Certain derivatives of naphthoic acid are recognized for their ability to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). unl.edupressbooks.pub These synthetic compounds can induce physiological responses in plants similar to those caused by high concentrations of native auxin, such as uncontrolled cell elongation and growth, making them effective as plant growth regulators. unl.edupressbooks.pubunl.edu Like IAA, their effects are dose-dependent, acting as growth promoters at low concentrations and exhibiting phytotoxic effects at higher doses. pressbooks.pubunl.edu

The molecular mechanism of auxin action involves a rapid switch between the repression and activation of specific genes. nih.govwesleyan.edu In the nucleus, at low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.govresearchgate.net

The perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) receptor complex triggers the auxin signaling cascade. nih.govresearchgate.net Auxin acts as a molecular glue, promoting the interaction between TIR1/AFB and the Aux/IAA repressors. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the proteasome. nih.govresearchgate.net The removal of these repressors frees the ARF transcription factors to regulate the expression of auxin-responsive genes, which control processes like cell elongation and division. nih.govresearchgate.net

Studies on sirtinol (B612090) derivatives have shown that compounds like 2-hydroxy-1-naphthoic acid (HNC) can activate this auxin signaling pathway, inducing the expression of auxin reporter genes such as DR5-GUS. nih.gov This indicates that naphthoic acid-based structures can effectively mimic natural auxins and initiate the downstream transcriptional changes that govern plant growth.

The substitution of halogen atoms on the naphthoic acid ring system significantly influences its plant growth-regulating activity. Research on various substituted 1-naphthoic acids has demonstrated that the position and nature of the substituent are critical. kyoto-u.ac.jp

In studies using the pea straight-growth test, 1-naphthoic acid itself is less active than its hydrogenated derivatives like 1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids. kyoto-u.ac.jp However, substitutions on the aromatic ring can alter this activity. For instance, 5-halogen substitutions, including the addition of a chlorine atom to form 5-Chloro-1-naphthoic acid, tend to depress the growth-promoting activities. kyoto-u.ac.jp This effect is observed consistently across different parent acids. Similarly, 8-halogen substitutions have been shown to only slightly affect activity. kyoto-u.ac.jp The impact of these substitutions is thought to be related to a shift in the hydrophilic-lipophilic balance (HL-balance) of the molecule rather than a significant steric effect on the carboxyl group. kyoto-u.ac.jp

**Table 1: Effect of Halogen Substitution on Plant Growth Activity**| Compound | Substitution Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| 5-Halogeno-1,4-dihydro-1-naphthoic acid | 5 | Depresses activity | kyoto-u.ac.jp |

| 8-Halogeno-1,4-dihydro-1-naphthoic acid | 8 | Slightly affects activity | kyoto-u.ac.jp |

| 5-Halogeno-1,2,3,4-tetrahydro-1-naphthoic acid | 5 | Depresses activity | kyoto-u.ac.jp |

Antimicrobial Activities

Naphthoic acid derivatives have demonstrated notable antimicrobial properties, positioning them as potential candidates for combating bacterial infections, including those caused by multi-drug resistant strains.

Polymers functionalized with naphthoic acid derivatives have shown potent antibacterial activity against a range of multi-drug resistant Gram-negative pathogens. nih.govnih.gov These include clinically relevant bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govnih.gov The mechanism of action for these polymers appears to be the disruption of the bacterial membrane. nih.gov

Furthermore, metal complexes of various naphthoic acids, including 1-naphthoic acid and 3-hydroxy-2-naphthoic acid, have been screened for antibacterial activity against E. coli and Staphylococcus aureus. jetir.org These complexes exhibited significant inhibitory zones, with some showing higher activity against the Gram-negative E. coli and others being more effective against the Gram-positive S. aureus. jetir.org Specifically, certain lanthanum complexes of naphthoic acid derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli. jetir.org

Studies on hydroxylated and halogenated naphthoic acids have also revealed their antibacterial potential. asm.org In a screening of various compounds, derivatives such as 4-chloro-3-hydroxy-2-naphthoic acid and 4-bromo-3-hydroxy-2-naphthoic acid were identified as having superior antibacterial properties. asm.org

**Table 2: Antibacterial Activity of Naphthoic Acid Derivatives**| Derivative Type | Target Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Naphthoic acid-based polymers | E. coli, P. aeruginosa, K. pneumoniae, A. baumannii | Potent activity against multi-drug resistant strains | nih.govnih.gov |

| Lanthanum complexes of naphthoic acids | E. coli, S. aureus | Inhibitory zones of 9-19 mm; MIC of 62.5 µg/mL for some complexes against E. coli | jetir.org |

| 4-Chloro-3-hydroxy-2-naphthoic acid | Various bacteria | Superior antibacterial activity in screening tests | asm.org |

| 4-Bromo-3-hydroxy-2-naphthoic acid | Various bacteria | Superior antibacterial activity in screening tests | asm.org |

Potential Therapeutic Modalities

Beyond their applications in agriculture and antimicrobial research, derivatives of naphthoic acid are being explored for their potential therapeutic benefits, particularly as antioxidant agents.

Several derivatives of naphthoic acid have been shown to possess significant antioxidant properties. Laboratory-synthesized 1-phenyl naphthoic acid systems demonstrated moderate to significant antioxidant activity in assays such as the DPPH (2, 2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric chloride (FeCl₃) assay. journalcsij.com The ability of these compounds to scavenge free radicals is a key mechanism behind their antioxidant effect. researchgate.netpreprints.org

Research into phenyl-substituted naphthoic acid ethyl ester derivatives has also highlighted their impact on antioxidant stress in plant tissues. mdpi.com Treatment with one such compound resulted in a significantly smaller increase in malondialdehyde (MDA) content, a marker of lipid peroxidation and oxidative stress, compared to controls. mdpi.com This suggests that the compound effectively mitigates oxidative damage. mdpi.com

Naphthoquinone derivatives, which are structurally related to naphthoic acids, are also known for their diverse biological activities, including free radical scavenging. preprints.org Their mechanism often involves inducing cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes like topoisomerase. mdpi.comnih.gov This dual role highlights the complex biological profile of these compounds, where they can act as antioxidants in some contexts and pro-oxidants in others, a property valuable in developing therapeutic agents. mdpi.comnih.gov

**Table 3: Antioxidant Activity of Naphthoic Acid Derivatives**| Derivative Type | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| 1-Phenyl naphthoic acids | DPPH and FeCl₃ assays | Significant to moderate antioxidant activity | journalcsij.com |

| Phenyl-substituted naphthoic acid ethyl ester | Leaf tissue | Reduced increase in malondialdehyde (MDA) content | mdpi.com |

| Naphthoquinone derivatives | Cellular models | Free radical scavenging; generation of reactive oxygen species (ROS) in cancer cells | preprints.orgnih.gov |

Antidiabetic Properties and Related Pathways

Naphthoic acid derivatives have emerged as a class of compounds with significant potential in the management of diabetes mellitus. Research has focused on their ability to modulate key biological pathways implicated in the disease, such as insulin (B600854) signaling and glucose metabolism. While direct studies on this compound are limited in this specific context, the broader family of naphthoic acid derivatives has shown promise, primarily through the inhibition of critical enzymes and by mitigating cellular stress.

One of the key therapeutic strategies for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.net By slowing down the digestion of carbohydrates, these inhibitors can reduce postprandial hyperglycemia. researchgate.net Various derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and evaluated for their antidiabetic properties, with some showing potent inhibitory activity against α-glucosidase and α-amylase, in some cases exceeding that of the standard drug, acarbose (B1664774). researchgate.nettandfonline.comresearchgate.net

Another significant pathway implicated in insulin resistance and type 2 diabetes is endoplasmic reticulum (ER) stress. nih.gov Chronic ER stress can impair insulin signaling and lead to pancreatic beta-cell apoptosis. Studies have identified certain hydroxynaphthoic acids (HNAs) as chemical chaperones capable of alleviating ER stress. nih.gov For instance, 3-hydroxy-2-naphthoic acid (3-HNA) has been shown to suppress palmitate-induced ER stress in liver cells. It reduces the phosphorylation of key stress-activated kinases (JNK, IKKβ) and restores the insulin signaling cascade involving the insulin receptor β, IRS1, and Akt. nih.gov This insulin-sensitizing effect was also observed in adipocytes, where 3-HNA enhanced glucose transporter 4 (GLUT4) translocation to the cell membrane. nih.gov Furthermore, it protected pancreatic beta cells from apoptosis induced by lipotoxicity. nih.gov

Patents also describe various substituted naphthoic acids as potential agents for treating conditions associated with insulin resistance, hyperglycemia, and Type 2 diabetes. google.comgoogle.comepo.org These compounds are often designed to act as antagonists or modulators of specific receptors, such as the P2Y14 receptor, which is involved in inflammatory and metabolic diseases. nih.gov

Antidiabetic Activities of Naphthoic Acid Derivatives

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid hydrazide derivatives | α-glucosidase and α-amylase inhibition | Potent inhibition, with some compounds exceeding the activity of acarbose. | researchgate.net |

| 3-Hydroxy-2-naphthoic acid (3-HNA) | ER Stress Reduction (Chemical Chaperone) | Reduces phosphorylation of JNK, IKKβ; restores insulin signaling via IRβ, IRS1, Akt; protects pancreatic beta-cells. | nih.gov |

| Triorganotin (IV) azo-carboxylates derived from 3-hydroxy-2-naphthoic acid | α-glucosidase inhibition | Compound 2 showed effective antidiabetic activity, comparable to or exceeding acarbose depending on the solvent. | tandfonline.com |

| Substituted 2-naphthoic acids | P2Y14 Receptor Antagonism | Identified as potential therapeutics for metabolic diseases, including diabetes. | nih.gov |

Metabolic Transformations and Bioremediation Pathways

Naphthoic acids, including chlorinated forms like this compound, are subject to various metabolic and environmental transformations. These processes are crucial for understanding their fate in biological systems and their potential for bioremediation.

Microbial Degradation of Naphthoic Acids

Microorganisms play a pivotal role in the degradation of aromatic compounds, including naphthoic acids. nih.govresearchgate.net Several bacterial strains have been identified that can utilize naphthoic acids as their sole source of carbon and energy. ethz.ch

A well-studied example is the degradation of 1-naphthoic acid by the soil bacterium Stenotrophomonas maltophilia CSV89. nih.govethz.ch The metabolic pathway is initiated by the double hydroxylation of the aromatic ring that does not carry the carboxyl group. This leads to the formation of 1,2-dihydroxy-8-carboxynaphthalene. nih.gov This intermediate is then further oxidized through a series of steps involving ring cleavage, ultimately breaking down to intermediates of the tricarboxylic acid (TCA) cycle. ethz.ch

Similarly, bacteria from the genus Pseudomonas are known for their ability to degrade a wide range of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netoup.com The degradation of unsubstituted naphthalene (B1677914) often proceeds via salicylic (B10762653) acid, and it is plausible that chlorinated naphthalenes are metabolized through analogous pathways, potentially forming chlorinated salicylic acid intermediates. oup.com The presence of a chlorine substituent can, however, affect the rate and completeness of degradation. While monochloronaphthalenes are considered readily degradable by microorganisms under aerobic conditions, higher chlorinated congeners are more persistent. inchem.org

Microbial Degradation of Naphthoic Acid

| Microorganism | Substrate | Key Intermediate(s) | Pathway | Reference |

|---|---|---|---|---|

| Stenotrophomonas maltophilia CSV89 | 1-Naphthoic Acid | 1,2-dihydroxy-8-carboxynaphthalene, 2-hydroxy-3-carboxybenzal pyruvate, salicylate (B1505791), catechol | Initiated by double hydroxylation, followed by ring cleavage and metabolism via the meta-cleavage route to the central carbon pathway. | nih.gov |

| Burkholderia sp. strain BC1 | 2-Hydroxy-1-naphthoic acid | 2-Naphthol (B1666908), 1,2,6-trihydroxy-1,2-dihydronaphthalene, gentisic acid | Degradation proceeds via gentisic acid. | nih.govmicrobiologyresearch.org |

| Pseudomonas fluorescens 5R | Substituted Naphthalenes | Substituted salicylic acids | Metabolism via the classical NAH7 naphthalene dioxygenase-initiated upper pathway. | oup.com |

Enzymatic Biotransformations

The microbial degradation of naphthoic acids is driven by a cascade of specific enzymatic reactions. The initial and most critical step is typically catalyzed by dioxygenase enzymes. oup.com For instance, naphthalene dioxygenase, a multi-component enzyme system, initiates the degradation of naphthalene by incorporating both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. oup.com A similar hydroxylation is the first step in the breakdown of 1-naphthoic acid by S. maltophilia. nih.gov

Following the initial hydroxylation, other enzymes come into play. These can include:

Dehydrogenases : These enzymes convert the diol intermediates into dihydroxylated naphthalene compounds.

Dioxygenases (Ring-Cleavage) : Enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase cleave the now-unstable aromatic ring, breaking it open for further metabolism. unesp.br

Hydroxylases : In some pathways, monooxygenases (hydroxylases) introduce hydroxyl groups. For example, salicylate hydroxylase is a key enzyme in the lower pathway of naphthalene degradation, converting salicylate to catechol. oup.com

Decarboxylases : In some cases, a non-oxidative decarboxylase can be involved, such as in the transformation of 2-hydroxy-1-naphthoic acid to 2-naphthol by Burkholderia sp. strain BC1, indicating an alternative catabolic route. nih.govmicrobiologyresearch.org

Cytochrome P450 (P450) enzymes from certain bacteria have also been identified as capable of hydroxylating naphthoic acids, demonstrating their potential as biocatalysts for producing specific hydroxylated derivatives. nih.gov

Role as Xenobiotic Metabolites

In many biological systems, naphthoic acids are not the primary contaminant but rather appear as metabolic by-products of other xenobiotics. nih.govethz.ch They are often formed as detoxification or biotransformation products during the microbial degradation of more complex PAHs like methylnaphthalenes, phenanthrene, and anthracene. nih.govethz.ch

For example, when Pseudomonas putida CSV86 is grown in the presence of 1- or 2-methylnaphthalene, the corresponding naphthoic acids accumulate in the culture medium as detoxification products. ethz.chresearchgate.net This occurs when the methyl group of the methylnaphthalene is oxidized to a carboxylic acid. Similarly, the degradation of acenaphthene (B1664957) by Acinetobacter sp. strain AGAT-W has been shown to proceed through intermediates including 1-naphthoic acid before the ring is cleaved. ebi.ac.uk

The formation of these acid metabolites is also observed in eukaryotes. In the snail Helix aspersa, used as a sentinel organism for air pollution, exposure to naphthalene leads to changes in xenobiotic-metabolizing enzymes, indicating the processing of the xenobiotic. nih.gov The formation of naphthoic acid from other PAHs represents a key step in their metabolic fate, often increasing their water solubility and facilitating excretion, a classic detoxification pathway.

Applications of 5 Chloro 1 Naphthoic Acid in Research and Chemical Synthesis

Protective Group Chemistry in Organic Synthesis

A significant application of a derivative of 5-chloro-1-naphthoic acid is in the realm of protective group chemistry, a fundamental strategy in multi-step organic synthesis. Specifically, the 5-chloro-8-nitro-1-naphthoyl (NNap) group, derived from this compound, has emerged as a valuable protective group for amines and amino acids. nih.govacs.org This utility stems from the steric strain induced by the substituents at the 1 and 8 positions of the naphthalene (B1677914) ring, which facilitates deprotection under mild conditions. acs.org

The synthesis of the active protecting agent, 5-chloro-8-nitro-1-naphthoyl chloride (NNapCl), begins with the commercially available 1-naphthoic acid. acs.org A key challenge is the nitration at the C-8 position, as direct nitration of 1-naphthoic acid typically occurs at the C-5 position. To circumvent this, the C-5 position is first blocked, often by bromination. Subsequent nitration proceeds at the desired C-8 position. Finally, treatment with a chlorinating agent like thionyl chloride not only forms the acid chloride but also replaces the bromine at C-5 with a chlorine atom, yielding NNapCl. acs.org

Application in Amine and Amino Acid Protection

The NNap group has proven to be an effective tool for the protection of a variety of primary and secondary amines. acs.org The protection reaction is typically carried out by treating the amine with 5-chloro-8-nitro-1-naphthoyl chloride under mild Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base. acs.org This method consistently produces high yields of the corresponding amides, often exceeding 86%. nih.govacs.org

The deprotection of NNap-protected amines is a key advantage of this methodology. The significant steric hindrance between the substituents at the peri-positions (C-1 and C-8) of the naphthalene core allows for the cleavage of the robust amide bond under gentle reducing conditions. nih.govacs.org This is a notable improvement over many other amide-based protecting groups that require harsh acidic or basic hydrolysis for removal. acs.org The release of the steric strain is the driving force for the deprotection process. acs.org

One of the remarkable features of the NNap protecting group is its selectivity. Research has demonstrated its ability to selectively protect the ε-amino group of lysine, a crucial requirement in peptide chemistry where differentiation between the α- and ε-amino groups is essential. nih.govacs.org

| Amine Substrate | Protected Amide Yield (%) | Reference |

| n-Octylamine | >90 | acs.org |

| tert-Octylamine | >90 | acs.org |

| 4-tert-Butylanilide | >90 | acs.org |

| L-Leucine | High Yield | nih.govacs.org |

This table summarizes the high efficiency of the NNap protecting group for a range of amine substrates.

Utility in Peptide Synthesis

The protection of amino functionalities is a cornerstone of peptide synthesis, preventing unwanted side reactions during peptide bond formation. The NNap group has been successfully employed in the synthesis of dipeptides, highlighting its practical utility in this complex field. nih.govacs.org

For instance, the synthesis of L-leucyl-L-leucine has been demonstrated using this protecting group. In this process, L-leucine is first protected with NNapCl to form the corresponding amide in high yield. Subsequently, the protected leucine (B10760876) is coupled with another leucine residue (with its carboxy group protected) to form the dipeptide. nih.govacs.org A critical aspect of peptide synthesis is the prevention of racemization, and studies have shown that the use of the NNap group does not lead to any detectable racemization during the coupling step. acs.org

The mild deprotection conditions of the NNap group are particularly advantageous in peptide synthesis, as they help to preserve the integrity of the often-sensitive peptide backbone and other functional groups present in the molecule. acs.org

Research Reagents and Probes

While derivatives of naphthoic acid have been investigated as fluorescent probes, specific applications of this compound as a research reagent or probe are not extensively documented in the reviewed literature. nih.gov Derivatives of 1-naphthol, a related compound, have been utilized as fluorescent molecular probes to study microenvironmental changes, such as in liposome (B1194612) membranes. acs.org Additionally, other substituted naphthoic acid derivatives have been developed as fluorescent probes for screening advanced glycation end-product breakers. nih.gov However, direct research applications of this compound in this capacity remain an area for potential future exploration.

Advanced Materials Science Applications

The naphthalene scaffold is a known component in the development of organic electronic materials due to its extended π-system, which can facilitate charge transport. Naphthalene derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Development of Electronic Materials

Despite the general interest in naphthalene-based compounds for materials science, specific research detailing the application of this compound in the development of electronic materials is not prominent in the available literature. The electronic properties of naphthalene derivatives can be tuned by the introduction of various substituents, and the chloro group at the 5-position of this compound could potentially influence these properties. However, dedicated studies on the synthesis and characterization of electronic materials derived from this compound are not widely reported.

Catalysis Research

The use of carboxylic acids as ligands in transition metal catalysis is a well-established field. While some naphthoic acid derivatives have been employed as ligands in catalytic reactions, there is a lack of specific information regarding the use of this compound in catalysis research within the surveyed literature. One study mentions the use of 1-naphthoic acid as a ligand in Ullmann reactions. sigmaaldrich.com However, direct catalytic applications or its use as a ligand for this compound have not been found. Therefore, its potential in this area remains largely unexplored based on the available data.

Naphthoic Acid-Based Catalytic Systems

Naphthoic acid and its derivatives are utilized in the development of catalytic systems, often acting as ligands or key substrates in metal-catalyzed reactions. These systems are instrumental in forging complex molecular architectures.

One significant application involves the use of naphthoic acids in palladium-catalyzed reactions to synthesize polycyclic aromatic compounds. acs.org For instance, research has demonstrated a palladium-catalyzed cascade reaction involving α-naphthoic acids and diaryliodonium salts. This process achieves a C8-arylation followed by an intramolecular Friedel-Crafts acylation to produce benzanthrone (B145504) derivatives. The reaction relies on the synergistic action of a palladium catalyst and a strong acid to form two new bonds in a single operation. acs.org This methodology provides an efficient route to a library of functional polycyclic scaffolds. acs.org

While direct catalytic use of this compound is a niche area, the broader family of naphthoic acid derivatives shows significant potential. For example, manganese(II) complexes that are based on 3-hydroxy naphthoic acid have been shown to be effective and recyclable catalysts for synthesizing quinoline (B57606) derivatives. oiccpress.com The general principle of using substituted naphthoic acids as components in catalyst design is a promising field. Derivatives of naphthoic acids have been explored for a range of biological activities, and their synthesis often requires catalytic steps. ontosight.ai

Table 1: Naphthoic Acid in Palladium-Catalyzed Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|

Analytical Chemistry Method Development

The accurate detection and quantification of this compound and its derivatives are crucial for monitoring synthesis reactions, assessing purity, and studying metabolic pathways. This has led to the development of specific analytical methods tailored for these compounds.

Extraction and Determination Techniques

A variety of analytical techniques are employed for the extraction and determination of this compound and related compounds from different matrices. The selection of a method depends on the complexity of the sample and the required sensitivity.

Extraction Techniques: Liquid-liquid extraction (LLE) is a common method for isolating naphthoic acid derivatives. In the synthesis of related compounds like 5-chloro-8-nitro-1-naphthoyl amides, the product is extracted from a biphasic system of methylene (B1212753) chloride and an aqueous sodium carbonate solution. acs.org For other naphthoic acids, a typical procedure involves adjusting the aqueous solution to an acidic pH (around 2) with hydrochloric acid, followed by repeated extractions with a solvent like diethyl ether. chemicalbook.com In the synthesis of 5,8-dichloro-1-naphthoic acid, the compound was extracted from an aqueous solution using dichloromethane. nih.gov

Determination and Purification Techniques: Following extraction, chromatographic and spectroscopic methods are used for separation, identification, and quantification.

Gas Chromatography/Mass Spectrometry (GC/MS): This technique has been used to analyze reaction mixtures containing chloro-naphthoic acids. For instance, after a chlorination reaction, the resulting carboxylic acids were converted to their methyl esters and analyzed by GC/MS to identify and quantify the products, including 8-chloro-1-naphthoic acid and 5,8-dichloro-1-naphthoic acid. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool used for the purification and analysis of chlorinated naphthalic compounds, such as separating contaminants like 5,8-dichloro-1-naphthoic acid. researchgate.net

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation. The structures of 5,8-dichloro-1-naphthoic acid and its methyl ester have been confirmed using ¹H NMR, ¹³C NMR, and MS analysis. nih.gov Similarly, the structure of the protective group derived from 5-chloro-8-nitro-1-naphthoic acid was confirmed through NMR and MS. acs.org

Table 2: Analytical Methods for Naphthoic Acid Derivatives

| Technique | Purpose | Compound/Matrix | Key Findings | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction | Isolation | 5,8-dichloro-1-naphthoic acid | Extraction from an aqueous solution using dichloromethane. | nih.gov |

| Liquid-Liquid Extraction | Workup/Purification | 5-chloro-8-nitro-1-naphthoyl amides | Extraction from a methylene chloride/aqueous sodium carbonate system. | acs.org |

| Liquid-Liquid Extraction | Isolation | 1-Naphthoic acid | pH adjustment followed by extraction with diethyl ether. | chemicalbook.com |

| GC/MS | Analysis | Mixture of chloro-1-naphthoic acid methyl esters | Identification and quantification of reaction products. | nih.gov |

| HPLC | Purification | Chlorinated naphthalic compounds | Separation of byproducts like 5,8-dichloro-1-naphthoic acid. | researchgate.net |

Structure Activity Relationship Sar Studies for Halogenated Naphthoic Acids

Impact of Chlorine Substitution Position on Reactivity and Biological Function

The position of the chlorine atom on the 1-naphthoic acid scaffold is a primary determinant of its biological activity. Research into the plant growth-regulating properties of these compounds demonstrates that the substitution pattern is key.

Halogen substitution at the 2- or 8-position has been shown to intensify plant growth activity. kyoto-u.ac.jp In stark contrast, substitution at other positions tends to reduce this activity. Specifically, 5-halogeno-1-naphthoic acids, including 5-Chloro-1-naphthoic acid, are reported to be almost biologically inactive in this context. kyoto-u.ac.jp This dramatic loss of function is not attributed to a steric hindrance of the carboxyl group, but rather to a shift in the hydrophilic-lipophilic (HL) balance of the molecule. kyoto-u.ac.jp

In other applications, such as the development of allosteric inhibitors for NMDA receptors based on the 2-naphthoic acid scaffold, halogen substitutions have been found to generally increase antagonist potency in an additive manner. nih.gov For instance, in a series of 2-naphthoic acid derivatives, halogen substitution at the 1- or 6-position enhanced inhibitory activity. nih.gov This highlights that the influence of a chlorine substituent is highly dependent on its position relative to the carboxyl group and the specific biological target.

A study on cannabimimetic indoles, which utilize a naphthoyl group, also underscores the importance of the substitution position. The synthesis and evaluation of 8-chloro-1-naphthoic acid and 5,8-dichloro-1-naphthoic acid were pursued to develop structure-activity relationships for these agents, indicating that these specific positions are of interest for modulating biological activity. nih.gov

Comparative Analysis with Other Halogenated Naphthoic Acids

Comparing this compound with other halogenated analogs further clarifies the role of the substituent's position and identity. The general trend observed for plant growth regulation is that substitution at the 5-position consistently depresses activity, regardless of the specific halogen. kyoto-u.ac.jp

The table below provides a comparative overview of the reported activities of various halogenated naphthoic acids, illustrating the critical influence of the substituent's location.

| Compound | Substitution Position(s) | Halogen | Reported Biological Effect/Activity | Reference |

|---|---|---|---|---|

| 5-Halogeno-1-naphthoic acid | 5 | Cl, Br, I | Almost inactive in plant growth tests. | kyoto-u.ac.jp |

| 8-Halogeno-1-naphthoic acid | 8 | Cl, Br, I | Intensified plant growth activity. | kyoto-u.ac.jp |

| 2-Halogeno-1-naphthoic acid | 2 | Cl, Br, I | Intensified plant growth activity. | kyoto-u.ac.jp |

| 1-Bromo-2-hydroxy-3-naphthoic acid | 1 | Br | Enhanced NMDA receptor inhibitory activity. | nih.gov |

| 1,6-Dibromo-2-hydroxy-3-naphthoic acid | 1, 6 | Br | Further increased NMDA receptor inhibitory activity. | nih.gov |

| 8-Iodo-1-naphthoic acid | 8 | I | Subject of studies on reactivity of peri-substituted naphthalenes. | rsc.org |

This comparison demonstrates that while this compound is largely inactive in certain assays, halogenation at other positions, such as the 8-position (the peri-position), can lead to highly active compounds. kyoto-u.ac.jp The specific halogen (e.g., bromine vs. chlorine) and additional substitutions can further modulate this activity, as seen in the NMDA receptor inhibitor series. nih.gov

Steric and Electronic Effects of Substituents on Molecular Activity

The influence of a substituent like chlorine is governed by a combination of its steric (size) and electronic (electron-withdrawing or donating) properties.

Electronic Effects: The chlorine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. researchgate.net This effect can increase the lipophilicity of the molecule, which may enhance its ability to partition into the lipid membranes of cells or interact with lipophilic domains within a protein. researchgate.net In the case of 5-halogeno-1-naphthoic acids, the observed depression of plant growth activity is attributed to an unfavorable shift in the hydrophilic-lipophilic balance, which is an electronic or physicochemical property, rather than a steric one. kyoto-u.ac.jp This suggests that the electronic perturbation caused by the chlorine at the 5-position disrupts the optimal properties required for interaction with its biological target.

Steric Effects: Steric hindrance can play a significant role, particularly with substitutions near the carboxyl group. For this compound, the substitution at the 5-position is considered to have no significant steric effect on the carboxyl group at the 1-position. kyoto-u.ac.jp However, substitution at the 8-position (peri-position) introduces substantial steric strain. This strain can force the carboxyl group to twist out of the plane of the naphthalene (B1677914) ring, a conformational change that can profoundly impact biological activity. kyoto-u.ac.jpacs.org While not directly applicable to the 5-chloro isomer, this illustrates the sensitivity of the naphthoic acid scaffold to steric effects at specific locations.

The following table summarizes the key steric and electronic effects of a chlorine substituent.

| Effect Type | Description | Impact on Molecular Activity | Reference |

|---|---|---|---|

| Electronic (Inductive) | Chlorine is highly electronegative and withdraws electron density from the aromatic ring. | Alters the molecule's polarity, acidity, and hydrophilic-lipophilic balance. Can influence binding to biological targets. | kyoto-u.ac.jpresearchgate.net |

| Electronic (Lipophilicity) | The introduction of a chlorine atom generally increases the overall lipophilicity of the molecule. | Can improve membrane permeability and access to hydrophobic binding pockets in proteins. | researchgate.net |

| Steric (Size) | The physical size of the chlorine atom can influence how the molecule fits into a receptor or active site. | At the 5-position, it has minimal steric impact on the C1-carboxyl group. At other positions (e.g., C8), it can cause significant steric strain, forcing conformational changes. | kyoto-u.ac.jpacs.org |

Conformational Analysis and Biological Action

The three-dimensional conformation of a molecule is often essential for its biological function, as it must adopt a specific shape to bind effectively to its target. For naphthoic acids, the orientation of the carboxyl group relative to the plane of the naphthalene ring system is a critical conformational feature. kyoto-u.ac.jp

In molecules like 3,4-dihydro-1-naphthoic acid, the carboxyl group is thought to be nearly coplanar with the ring system. kyoto-u.ac.jp However, in other derivatives, the carboxyl group can be forced to twist and rise from the ring plane. kyoto-u.ac.jp This spatial arrangement is a key factor in determining biological activity. The significant difference in growth-regulating activity between various hydrogenated 1-naphthoic acids, for example, is attributed mainly to the difference in the spatial position of the carboxyl group with respect to the ring system. kyoto-u.ac.jp

For this compound, the lack of a bulky substituent adjacent to the carboxyl group suggests that the primary influence on conformation is electronic rather than steric. However, studies on related compounds, such as 5-chloro-8-nitro-1-naphthoyl derivatives, show that steric hindrance between the peri positions (C1 and C8) can force the amide carbonyl group to twist significantly from the plane of the aromatic ring. acs.org This demonstrates that the naphthalene core is susceptible to conformational changes that directly impact reactivity and, by extension, biological action. The inactivity of the 5-chloro isomer in certain assays may be due to it maintaining a conformation that is not conducive to binding with the target receptor, a state that is not favorably altered by the electronic effects of the chlorine at that position. kyoto-u.ac.jp

Future Directions and Emerging Research Avenues for 5 Chloro 1 Naphthoic Acid

Novel Synthetic Routes and Sustainable Chemistry

Current research is actively seeking innovative and sustainable methods for the synthesis of 5-Chloro-1-naphthoic acid and its derivatives. Traditional synthetic approaches often involve multi-step processes with potentially hazardous reagents. For instance, a common route involves the chlorination of 1-naphthoic acid in glacial acetic acid, which can produce a mixture of chlorinated isomers requiring purification. acs.org Another approach involves the treatment of 5-chloro-1-naphthyl chloromethyl ketone with various reagents. acs.org

The development of "green" chemistry approaches is a key focus. This includes one-pot syntheses and the use of less hazardous solvents and reagents to minimize environmental impact and improve efficiency. scirp.org For example, the Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds, has been adapted for aqueous conditions, offering a more environmentally benign route to related biphenyldicarboxylic acids. scirp.org Such advancements could be adapted for the synthesis of this compound, reducing reliance on traditional, less sustainable methods.

A notable development in the broader field of naphthoic acid chemistry is the use of the 5-chloro-8-nitro-1-naphthoyl (NNap) group as a protective group for amines in peptide synthesis. acs.orgnih.gov The synthesis of the NNap chloride starts from commercially available 1-naphthoic acid and involves a bromination to block the 5-position, followed by nitration and subsequent treatment with thionyl chloride, which also results in halogen exchange to yield the 5-chloro derivative. acs.orgnih.gov This highlights the intricate chemistry involved and the potential for developing novel synthetic strategies for this compound itself.

Exploration of Additional Biological Activities

While the biological activities of this compound are not as extensively documented as some of its isomers, research into related compounds suggests promising avenues for exploration. The biological activity of naphthoic acid derivatives is often influenced by the position and nature of substituents on the naphthalene (B1677914) ring. researchgate.net

Studies on related compounds have revealed a range of biological effects. For instance, derivatives of 1-naphthoic acid have been investigated for their plant growth-regulating activities. kyoto-u.ac.jpacs.org The spatial position of the carboxyl group relative to the ring system appears to be a critical factor for this activity. kyoto-u.ac.jp Furthermore, certain naphthoquinone amino acid derivatives have been synthesized and evaluated as proteasome inhibitors, which have potential applications in cancer therapy. nih.gov

The exploration of this compound and its derivatives as potential therapeutic agents is an active area of research. For example, N-alkyl-3-(halo-naphthoyl)indoles, which include chloro-substituted naphthoyl moieties, have shown affinity for cannabinoid receptors, suggesting their potential in developing new therapeutic agents. clemson.edu Additionally, the metabolic pathways of related compounds are being studied. For instance, the enzyme 1-naphthol-2-hydroxylase, involved in the degradation of the pesticide carbaryl, shows activity with 4-chloro-1-naphthol, a related chlorinated naphthalene derivative. asm.org This suggests that this compound could interact with various metabolic enzymes, a crucial aspect for understanding its biological fate and potential toxicity.

Advanced Computational Modeling and Predictive Analytics

Advanced computational modeling and predictive analytics are becoming indispensable tools in chemical research, offering insights into the properties and potential applications of compounds like this compound. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to determine various physicochemical properties such as total energy, HOMO-LUMO gap, chemical hardness, and dipole moment. researchgate.net These parameters help in understanding the reactivity and stability of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analyses can link the structural features of this compound and its derivatives to their biological activities. researchgate.net By correlating calculated molecular descriptors with experimental data, researchers can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired properties. researchgate.net

Molecular modeling studies have also been employed to understand the interactions of related molecules with biological targets. For example, modeling has been used to study the binding of naphthoic acid derivatives to proteins, which is crucial for drug design. nih.gov In the context of the 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group, molecular modeling helped to propose a possible geometry for the molecule, explaining its conformational rigidity. acs.orgnih.gov These computational techniques can be applied to this compound to predict its binding affinity to various enzymes and receptors, accelerating the discovery of new biological targets.

Enhanced Applications in Materials Science and Medicinal Chemistry

The unique structural and electronic properties of this compound make it a valuable building block for the development of advanced materials and new therapeutic agents. vulcanchem.com In materials science, naphthoic acid derivatives are used in the synthesis of polymers and other functional materials. For example, biphenyldicarboxylic acids, which can be synthesized from halobenzoic acids, are important monomers for producing rigid-rod, liquid crystalline polymers. scirp.org The incorporation of the chloro-substituted naphthalene moiety could impart specific properties, such as altered solubility, thermal stability, or optical characteristics, to these materials.

In medicinal chemistry, the 5-chloro-naphthalene scaffold is a key component in the design of various bioactive molecules. vulcanchem.com The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The development of the 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group for amines is a prime example of its application in peptide and amino acid chemistry. acs.orgnih.gov This group offers selective protection and can be removed under mild conditions, making it a valuable tool in complex organic synthesis. acs.orgnih.gov The synthesis of cocrystals involving 1-naphthoic acid and active pharmaceutical ingredients is another area of interest, aiming to improve the physicochemical properties of drugs. iucr.org

Elucidation of Complex Metabolic and Environmental Fates

Understanding the metabolic and environmental fate of this compound is crucial for assessing its potential impact on biological systems and the environment. The degradation of aromatic compounds, including halogenated ones, is a key area of research. Bacteria have evolved diverse pathways to break down such compounds. For instance, the anaerobic degradation of naphthalene often proceeds through carboxylation to form 2-naphthoic acid, followed by ring reduction and cleavage. researchgate.net

The presence of the chlorine atom on the naphthalene ring can significantly influence its degradation pathway. Some microorganisms are capable of metabolizing chlorinated aromatic compounds. For example, Pseudomonas sp. strain C4 can metabolize the pesticide carbaryl, which contains a naphthyl group, via 1-naphthol. asm.org The enzyme 1-naphthol-2-hydroxylase from this strain shows some activity towards 4-chloro-1-naphthol, indicating that microbial systems may have the capacity to transform chlorinated naphthalenes. asm.org

However, halogenated aromatic compounds can sometimes be more persistent in the environment than their non-halogenated counterparts. Research into the environmental fate of related compounds, such as chlorinated naphthalic anhydrides, has identified byproducts like 5,8-dichloro-1-naphthoic acid, suggesting that complex degradation and transformation processes can occur. researchgate.net Further research is needed to fully elucidate the specific metabolic pathways of this compound in various organisms and its persistence and transformation in different environmental compartments. This knowledge is essential for a comprehensive risk assessment and for developing potential bioremediation strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.